Cas no 752-60-3 (Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-)
752-60-3 structure
Product Name:Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
- 4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)phenol]
- 4-[[bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]amino]methyl]-2,6-ditert-butylphenol
- 4,4',4''-(nitrilotrimethanediyl)tris(2,6-di-tert-butylphenol)
- 4,4',4''-(Nitrilotris(methylene))tris(2,6-bis(1,1-dimethylethyl)phenol)
- NS00037694
- Q65653498
- 752-60-3
- 4,4',4''-(Nitrilotris(methylene))tris(2,6-di-tert-butylphenol)
- EINECS 212-035-0
- SCHEMBL39169
- DTXSID50226177
- tris(3,5-di-t-butyl-4-hydroxybenzyl)amine
-
- Inchi: 1S/C45H69NO3/c1-40(2,3)31-19-28(20-32(37(31)47)41(4,5)6)25-46(26-29-21-33(42(7,8)9)38(48)34(22-29)43(10,11)12)27-30-23-35(44(13,14)15)39(49)36(24-30)45(16,17)18/h19-24,47-49H,25-27H2,1-18H3
- InChI Key: BOQNWBDBDUWBMT-UHFFFAOYSA-N
- SMILES: OC1C(=CC(=CC=1C(C)(C)C)CN(CC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)CC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 671.52807
- Monoisotopic Mass: 671.527745
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 49
- Rotatable Bond Count: 12
- Complexity: 835
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.9
- XLogP3: 13.7
Experimental Properties
- Density: 1.013
- Boiling Point: 632.4°C at 760 mmHg
- Flash Point: 233.4°C
- Refractive Index: 1.543
- PSA: 63.93
Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
752-60-3 (Phenol,4,4',4''-[nitrilotris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk